Molsidomine-15N3
Description
Properties
Molecular Formula |
C₉H₁₄N¹⁵N₃O₄ |
|---|---|
Molecular Weight |
245.21 |
Synonyms |
5-[(Ethoxycarbonyl)amino]-3-(4-morpholinyl)-1,2,3-oxadiazolium-15N3 Inner Salt; CAS 276-15N3; Corraton-15N3; Coruno-15N3; Corvasal-15N3; Corvaton-15N3; Molsidolat-15N3; Morial-15N3; Morsydomine-15N3; Motazomin-15N3; N-(Ethoxycarbonyl)-3-morpholinosyd |
Origin of Product |
United States |
Synthesis and Isotopic Modification of Molsidomine and Its Derivatives
Chemical Synthesis Pathways for Unlabeled Molsidomine (B1677406)
The synthesis of Molsidomine has been approached through various chemical strategies, with a notable conventional method starting from 1-aminomorpholine. wikipedia.org This process involves a reaction with formaldehyde (B43269) and hydrogen cyanide to produce an intermediate, which is then nitrosated. wikipedia.org The subsequent cyclization of the N-nitroso compound in the presence of an anhydrous acid yields Linsidomine (B1675546). wikipedia.org The final step to obtain Molsidomine is the formation of the ethyl urethane (B1682113) by reacting Linsidomine with ethyl chloroformate. wikipedia.org
More recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. One such innovative approach is the use of mechanochemistry, which employs mechanical force to drive chemical reactions, often in solvent-free or low-solvent conditions. chemrxiv.orgchemistryviews.org This method has been successfully applied to the synthesis of Molsidomine, offering advantages such as reduced reaction times, higher yields, and avoidance of toxic reagents. chemrxiv.orgchemistryviews.org A mechanochemical strategy utilizing 1,1'-carbonyldiimidazole (B1668759) (CDI) as an activating agent has been reported to provide a straightforward and high-yielding synthesis of Molsidomine. chemistryviews.orgresearchgate.net This process involves the reaction of a nucleophile with CDI to form a carbonylimidazole intermediate, which then reacts with a mechanochemically prepared iminosydnone salt to yield Molsidomine. chemistryviews.org This approach circumvents the need for hazardous reagents like p-nitrophenyl chloroformate. researchgate.net
The iminosydnone core, a key structural feature of Molsidomine, can also be synthesized efficiently using ball-milling techniques. chemrxiv.org This involves a one-pot, two-step sequence starting from amino-nitrile precursors with solid reagents, where NaHSO4 acts as the proton source for both nitrosation and cyclization. chemrxiv.org
Strategies for Site-Specific Nitrogen-15 Labeling
The introduction of stable isotopes, such as Nitrogen-15 (¹⁵N), into drug molecules is a powerful tool for various research applications, including metabolic studies and advanced analytical techniques. The synthesis of Molsidomine-15N3 involves the specific incorporation of three ¹⁵N atoms into the molecule.
Incorporation of ¹⁵N₃ into the Sydnonimine Core
The core structure of Molsidomine is the sydnonimine ring. The site-specific incorporation of three ¹⁵N atoms directly into this heterocyclic system is a key challenge. This process typically requires the use of ¹⁵N-labeled precursors that can be integrated into the ring structure during its formation. While specific literature detailing the precise step-by-step synthesis of Molsidomine-¹⁵N₃ is not extensively available in the public domain, the general principles of isotopic labeling suggest that key nitrogen-containing starting materials would be substituted with their ¹⁵N-enriched counterparts. For instance, a ¹⁵N-labeled aminomorpholine could serve as a precursor.
Precursor Design for Isotopic Enrichment
The successful synthesis of an isotopically labeled compound heavily relies on the strategic design and availability of enriched precursors. nih.gov For this compound, this would involve synthesizing or procuring starting materials where the nitrogen atoms destined for the final sydnonimine ring and the exocyclic imine group are ¹⁵N. For example, the synthesis could potentially start from ¹⁵N-labeled hydrazine (B178648) or other small nitrogen-containing molecules, which are then used to build the morpholine (B109124) and subsequently the sydnonimine structure. The choice of precursor is critical for achieving high isotopic enrichment in the final product. escholarship.org
Synthesis of this compound Metabolites (e.g., SIN-1-15N3)
Molsidomine is a prodrug that is metabolized in the liver to its active form, Linsidomine, also known as SIN-1 (3-morpholinosydnonimine). wikipedia.orgdrugbank.com The synthesis of the isotopically labeled metabolite, SIN-1-15N3, would logically follow from the successful synthesis of this compound. The hydrolysis of this compound would yield SIN-1-15N3.
The synthesis of unlabeled SIN-1 hydrochloride has been described starting from N-aminomorpholine and sodium formaldehyde bisulfite. mdpi.com The process involves the formation of a nitrile compound, which is then nitrosated and cyclized under acidic conditions to give SIN-1 hydrochloride. mdpi.com To produce SIN-1-15N3, this synthesis would need to be adapted to use the appropriately ¹⁵N-labeled precursors. A commercially available related compound is 3-Morpholinosydnonimine-15N3 Hydrochloride. pharmaffiliates.com
Isotopic Purity and Chemical Characterization of Labeled Compounds
The final and crucial step in the synthesis of an isotopically labeled compound is the thorough characterization of its isotopic purity and chemical identity.
Isotopic Purity Assessment: The isotopic enrichment of this compound is determined using mass spectrometry (MS). nih.gov High-resolution mass spectrometry can precisely measure the mass-to-charge ratio of the molecule, allowing for the confirmation of the incorporation of the three ¹⁵N atoms, which results in a mass increase of approximately three units compared to the unlabeled compound. nih.gov The relative abundance of the isotopologues in the mass spectrum provides a quantitative measure of the isotopic purity. nih.govsigmaaldrich.com
Chemical Characterization: Standard analytical techniques are employed to confirm the chemical structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. researchgate.net The coupling between ¹⁵N and adjacent ¹H or ¹³C nuclei can provide direct evidence of ¹⁵N incorporation at specific sites. ¹⁵N NMR spectroscopy offers a large spectral range, which can help in distinguishing different nitrogen-containing functional groups. nih.govchemrxiv.org
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the compound by separating it from any impurities or starting materials. nih.gov
Melting Point and Elemental Analysis: These classical methods provide additional confirmation of the compound's identity and purity. mdpi.com
Below is a table summarizing the characterization data that would be expected for this compound.
| Analytical Technique | Expected Observations for this compound |
| Mass Spectrometry (MS) | Molecular ion peak shifted by +3 m/z units compared to unlabeled Molsidomine. Analysis of isotopic distribution to determine enrichment level. |
| ¹H NMR | Characteristic proton signals with potential coupling to ¹⁵N nuclei, leading to splitting or broadening of peaks. |
| ¹³C NMR | Carbon signals adjacent to ¹⁵N atoms may show coupling (¹J(¹⁵N-¹³C), ²J(¹⁵N-¹³C)), confirming label position. |
| ¹⁵N NMR | Signals corresponding to the different nitrogen environments within the molecule, confirming the presence and location of the ¹⁵N labels. |
| HPLC | A single major peak indicating high chemical purity. |
| Elemental Analysis | Agreement between the calculated and found elemental composition for the ¹⁵N-enriched formula. |
Spectroscopic Verification (e.g., NMR, Mass Spectrometry for isotopic distribution)
The verification of successful isotopic labeling is paramount and is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For an unlabeled Molsidomine molecule, 1H and 13C NMR spectra provide characteristic signals for its structure. rsc.org A 15N NMR spectrum of unlabeled Molsidomine would show signals corresponding to the natural abundance of 15N at its four nitrogen positions. nih.govnih.gov In the case of this compound, the 15N NMR spectrum would be expected to show significantly enhanced signals for the three labeled nitrogen atoms. Furthermore, 1H and 13C NMR spectra would exhibit coupling (J-coupling) between the 15N nuclei and adjacent 1H or 13C nuclei, providing definitive proof of the location of the isotopic labels. However, no published NMR data specifically for this compound could be located.
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the isotopic distribution in a labeled compound. The molecular weight of unlabeled Molsidomine is approximately 242.23 g/mol . nih.gov For this compound, where three 14N atoms (atomic mass ≈ 14.003 u) are replaced by three 15N atoms (atomic mass ≈ 15.000 u), a mass shift of +3 would be expected. High-resolution mass spectrometry would be able to confirm this mass shift with high accuracy. While mass spectrometry data for Molsidomine and its derivatives exist, specific data confirming the isotopic distribution for this compound is not available in the reviewed literature. rsc.org
Table 1: Expected Spectroscopic Data for this compound (Hypothetical)
| Spectroscopic Technique | Expected Observation for this compound |
|---|---|
| 15N NMR | Three significantly enhanced signals corresponding to the labeled nitrogen atoms. |
| 1H and 13C NMR | Appearance of J-coupling between 15N and adjacent 1H/13C nuclei. |
| Mass Spectrometry | Molecular ion peak shifted by +3 m/z units compared to unlabeled Molsidomine. |
Chromatographic Purity Assessment
The assessment of chemical and isotopic purity is a critical final step in the characterization of any new compound. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of pharmaceutical compounds, including Molsidomine and its derivatives. Current time information in Bangalore, IN.drugbank.comucl.ac.uk
For this compound, an HPLC method would be employed to separate the labeled compound from any unreacted starting materials, byproducts, and any remaining unlabeled or partially labeled Molsidomine. The purity is typically determined by measuring the peak area of the desired compound as a percentage of the total peak area in the chromatogram. While HPLC methods for Molsidomine have been described, specific chromatograms and purity data for this compound are not present in the available scientific literature.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Molsidomine |
| This compound |
| Linsidomine (SIN-1) |
| Nitric Oxide (NO) |
| 1-aminomorpholine |
| Formaldehyde |
| Hydrogen cyanide |
Molecular and Cellular Mechanisms of Action of Molsidomine and Its Active Metabolites
Enzymatic Biotransformation to Linsidomine (B1675546) (SIN-1)
The initial and rate-limiting step in the metabolic activation of Molsidomine (B1677406) is its conversion to the active metabolite, Linsidomine (SIN-1). nih.gov This biotransformation is an enzymatic process that primarily occurs in the liver. patsnap.comacs.org
Molsidomine is chemically a sydnone (B8496669) imine derivative. rsc.org Its conversion to SIN-1 is catalyzed by hepatic esterases. rsc.orgcore.ac.uk These enzymes hydrolyze the ester group of the Molsidomine molecule, leading to the formation of SIN-1, along with the release of carbon dioxide and ethanol. researchgate.net This enzymatic hydrolysis is a crucial step for the prodrug's activation, as Molsidomine itself has minimal direct vasodilatory activity. ucl.ac.uk Carboxylesterases, a supergene family of enzymes, are known to be involved in the hydrolysis of a wide array of drugs containing ester bonds. nih.govbiomolther.org The activation of Molsidomine falls within this broad category of esterase-mediated prodrug metabolism. researchgate.net
The primary site for the biotransformation of Molsidomine to SIN-1 is the liver, specifically within hepatocytes, due to the high concentration of esterases. core.ac.ukvulcanchem.com Once Molsidomine enters the hepatocytes, it is enzymatically converted to SIN-1. core.ac.uk
In addition to hepatocytes, the metabolism of Molsidomine has been studied in red blood cells. In rat erythrocytes, Molsidomine undergoes biotransformation that results in the generation of both nitric oxide (NO) and nitroxyl (B88944) (NO-). nih.gov In contrast, in reticulocytes, Molsidomine is metabolized to SIN-1, which then leads to the formation of NO. This suggests the existence of different metabolic pathways for Molsidomine in these two types of blood cells. nih.gov Specifically, one pathway in erythrocytes leads directly to NO and NO- generation, while the other, more prominent in reticulocytes, proceeds via the formation of SIN-1. nih.gov Studies have shown that incubating whole blood with Molsidomine does not result in significant methemoglobin formation, indicating that the direct generation of large amounts of NO from Molsidomine within erythrocytes is limited under these conditions. nih.gov
Nitric Oxide (NO) Generation and Release Kinetics
Following its formation, Linsidomine (SIN-1) does not require further enzymatic action to release nitric oxide. This spontaneous, non-enzymatic release is a key feature that distinguishes Molsidomine from other nitrovasodilators.
At physiological pH (around 7.4), SIN-1 is unstable and undergoes a spontaneous, non-enzymatic hydrolysis to an open-ring form, SIN-1A. rsc.orgunimib.it In the presence of molecular oxygen, SIN-1A is oxidized, leading to the release of nitric oxide (NO) and a superoxide (B77818) anion (O2•−). rsc.orgresearchgate.net This reaction proceeds through a radical cation intermediate of the SIN-1A form. soton.ac.uk The simultaneous release of both NO and superoxide is a significant aspect of SIN-1 chemistry, as these two reactive species can interact to form peroxynitrite (ONOO−), which has its own distinct biological effects. rsc.orgucl.ac.uk The rate of NO release from SIN-1 is influenced by factors such as pH and oxygen concentration. researchgate.netsoton.ac.uk
The proposed mechanism for the decomposition of SIN-1 and the subsequent release of NO and superoxide is summarized below:
| Step | Reactant(s) | Product(s) | Key Features |
| 1 | Molsidomine | Linsidomine (SIN-1) + CO2 + Ethanol | Enzymatic hydrolysis by hepatic esterases. core.ac.ukresearchgate.net |
| 2 | Linsidomine (SIN-1) | SIN-1A (open-ring form) | Spontaneous, non-enzymatic hydrolysis at physiological pH. rsc.orgunimib.it |
| 3 | SIN-1A + O2 | NO + Superoxide (O2•−) + SIN-1C | Non-enzymatic oxidation. rsc.orgresearchgate.net |
Several methods are employed to quantitatively measure the production of nitric oxide from SIN-1 in in vitro settings. These techniques are crucial for understanding the kinetics of NO release and its subsequent biological effects.
One common method involves the use of NO-specific microelectrodes . These electrochemical sensors can directly and continuously measure the concentration of NO in real-time in biological solutions. nih.govkarger.com For instance, in studies with isolated rat superior mesenteric artery, NO-specific microelectrodes have been used to simultaneously measure NO concentration and vessel relaxation in response to SIN-1. nih.gov These studies have estimated that an increase in NO concentration of approximately 7 ± 2 nM is required for half-maximal relaxation induced by SIN-1. nih.gov
Another widely used technique is the Griess reagent assay . This colorimetric method detects nitrite (B80452) (NO2−), a stable oxidation product of NO in aqueous solutions. frontiersin.orgthermofisher.com The assay involves a two-step diazotization reaction that results in a purple azo compound, which can be quantified spectrophotometrically. thermofisher.com To measure the total NO production, nitrate (B79036) (NO3−) in the sample is first reduced to nitrite before performing the Griess reaction. frontiersin.org
Fluorometric assays using probes like 4,5-diaminofluorescein (B163784) (DAF-2) and its diacetate form (DAF-2 DA) are also utilized. core.ac.uk DAF-2 is non-fluorescent but reacts with reactive nitrogen-oxide species, such as those derived from NO, to form a highly fluorescent triazole derivative (DAF-2T). core.ac.ukthermofisher.com This allows for the sensitive detection of NO production within cellular systems.
The table below summarizes some of the key methods for in vitro NO quantification:
| Method | Principle | Detection Target | Advantages |
| NO-Specific Microelectrode | Electrochemical detection | Nitric Oxide (NO) | Real-time, direct measurement. nih.govkarger.com |
| Griess Reagent Assay | Colorimetric | Nitrite (NO2−) | Simple, well-characterized. frontiersin.orgthermofisher.com |
| Fluorometric Assays (e.g., DAF-2) | Fluorescence | Reactive Nitrogen Species | High sensitivity. core.ac.ukthermofisher.com |
| Difference-Spectrophotometry | Spectrophotometric | Nitric Oxide (NO) | Correlates well with guanylate cyclase activation. nih.govcapes.gov.br |
Downstream Signaling Pathways Activation
The nitric oxide released from the metabolism of Molsidomine activates specific intracellular signaling pathways, leading to its pharmacological effects. These pathways can be broadly categorized as cGMP-dependent and cGMP-independent.
The most well-established downstream signaling pathway for NO is the activation of soluble guanylate cyclase (sGC) . patsnap.comvulcanchem.com NO diffuses into vascular smooth muscle cells and binds to the heme moiety of sGC. amegroups.org This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). patsnap.comamegroups.org The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of vascular smooth muscle cells and vasodilation. patsnap.comvulcanchem.com The activation of sGC and the subsequent increase in cGMP have been shown to mediate many of the therapeutic effects of Molsidomine, including its neuroprotective properties. unimib.itresearchgate.net
In addition to the canonical cGMP-dependent pathway, NO can also exert its effects through cGMP-independent mechanisms . These often involve the direct modification of proteins through processes like S-nitrosylation (the addition of a nitroso group to a thiol group of a cysteine residue) and tyrosine nitration . amegroups.orgamegroups.cn These post-translational modifications can alter the structure and function of target proteins, thereby influencing various cellular processes, including signal transduction and gene expression. amegroups.orgnih.gov For example, NO can modulate the activity of proteins involved in synaptic transmission and intracellular trafficking through these modifications. nih.gov The peroxynitrite formed from the reaction of NO and superoxide can also contribute to protein nitration and oxidation, affecting signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. amegroups.org
The activation of these downstream pathways by NO derived from Molsidomine has also been implicated in the modulation of stem cell differentiation and function. mdpi.comnih.govmdpi.com
Soluble Guanylate Cyclase (sGC) Stimulation and cGMP Production
The primary mechanism of action for molsidomine is mediated by nitric oxide (NO), which is released during the degradation of its active metabolite, SIN-1. d-nb.infoaging-longevity.org.ua NO is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in various physiological processes. nih.govmdpi.com sGC is a heterodimeric protein, and NO activates the enzyme by binding to the heme group on its β-subunit. mdpi.comahajournals.org This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). mdpi.com The resulting increase in intracellular cGMP levels is a central signaling event that mediates the pharmacological effects of molsidomine. drugbank.comnih.gov
Research has shown that the responsiveness of vascular smooth muscle cells to NO is dependent on the expression and activity of sGC. In studies on rat carotid arteries, vascular injury was found to decrease sGC protein levels and enzyme activity, thereby reducing the ability of molsidomine to increase cGMP levels. ahajournals.org However, gene transfer of sGC subunits was able to restore this responsiveness. ahajournals.org
| Treatment Group | Molsidomine-Stimulated cGMP Level (pmol/mg protein) | Reference |
|---|---|---|
| Control Virus (AdRR5) | 0.23 ± 0.09 | ahajournals.org |
| sGC α1 and β1 Gene Transfer (Adα1 and Adβ1) | 0.53 ± 0.09 | ahajournals.org |
Modulation of Intracellular Calcium Dynamics
Molsidomine, through the NO-cGMP pathway, significantly modulates intracellular calcium ([Ca²⁺]i) dynamics. The effects on calcium currents can be complex and dependent on the cellular context and initial calcium concentration. nih.gov In rat ventricular myocytes, molsidomine exhibits opposing effects on the basal L-type Ca²⁺ current (ICa) depending on the intracellular Ca²⁺ level. nih.gov In the presence of physiological internal Ca²⁺, molsidomine inhibits the ICa, an effect attributed to the activation of cGMP-dependent protein kinase (cGMP-PK). nih.gov Conversely, in the absence of internal Ca²⁺, molsidomine stimulates the ICa, which is thought to be caused by the inhibition of cGMP-inhibited cAMP-phosphodiesterase (PDE). nih.gov
Furthermore, in glial cells, NO released from molsidomine can evoke an increase in [Ca²⁺]i by mobilizing calcium from ryanodine (B192298) receptor (RyR)-linked intracellular stores. jneurosci.orgnih.gov This process is mediated by the NO-cGMP-protein kinase G signaling pathway and involves cyclic adenosine (B11128) diphosphate (B83284) ribose (cADPR). nih.gov This release from internal stores is often followed by a secondary influx of calcium across the plasma membrane. jneurosci.orgnih.gov Ultimately, the SIN-1A metabolite of molsidomine leads to a decrease in intracellular calcium ions in smooth muscle cells, contributing to vasorelaxation. drugbank.comnih.gov
| Internal Ca²⁺ Condition | Effect of Molsidomine on ICa | Proposed Mechanism | Reference |
|---|---|---|---|
| Presence of Internal Ca²⁺ (pCa = 6.85) | Inhibition (Concentration-dependent) | Activation of cGMP-dependent protein kinase (cGMP-PK) | nih.gov |
| Absence of Internal Ca²⁺ (pCa = ∞) | Stimulation (Concentration-dependent) | Inhibition of cGMP-inhibited cAMP-phosphodiesterase (PDE) | nih.gov |
Interaction with Reactive Oxygen and Nitrogen Species
The metabolism of molsidomine's active form, SIN-1, is a significant source of both reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Simultaneous Liberation of NO and Superoxide (O2•−)
A key characteristic of the spontaneous decomposition of SIN-1 is the simultaneous liberation of both nitric oxide (NO) and the superoxide anion radical (O₂•⁻). nih.govnih.govresearchgate.net This process is initiated by the enzymatic conversion of molsidomine to SIN-1, which then decomposes, particularly in the presence of oxygen. researchgate.net Molecular oxygen is believed to induce NO formation while being converted to superoxide. nih.gov This dual release is fundamental to the subsequent formation of peroxynitrite.
Peroxynitrite Formation and its Biological Implications
The NO and superoxide radicals released from SIN-1 react with each other at a near diffusion-controlled rate to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. nih.govaging-longevity.org.uanih.gov The formation of peroxynitrite is a major consequence of molsidomine metabolism and has significant biological implications. acs.org Peroxynitrite is a cytotoxic agent that can damage a wide array of biomolecules, including lipids, DNA, RNA, and proteins, through oxidative and nitrative reactions. acs.orgsav.sk This can lead to cellular damage, dysfunction, and in severe cases, necrosis or apoptosis. sav.sk A key biomarker for peroxynitrite-mediated damage is the formation of 3-nitrotyrosine (B3424624) from the nitration of protein tyrosine residues. nih.govsav.sk Studies have shown that SIN-1 decomposition leads to lipid oxidation and nitration. acs.org
Redox Status Modulation in Cellular Systems (e.g., Erythrocytes, Reticulocytes)
Molsidomine and its metabolite SIN-1 exert distinct effects on the redox status of different cell types, such as erythrocytes and reticulocytes. nih.govresearchgate.net Research indicates the existence of two separate metabolic pathways for molsidomine biotransformation in these cells. nih.govresearchgate.net
In mature rat erythrocytes, the biotransformation of molsidomine results primarily in the production of nitric oxide (NO) and nitroxyl (NO⁻). nih.govresearchgate.net The NO produced can react with hemoglobin, while endogenous superoxide participates in the generation of peroxynitrite. nih.gov
In reticulocytes, which are immature red blood cells, both molsidomine and SIN-1 lead to an increase in nitrite and 3-nitrotyrosine (an indicator of peroxynitrite), while paradoxically decreasing the levels of superoxide. nih.govresearchgate.net In these cells, molsidomine is metabolized to SIN-1, which generates NO that reacts with both endogenous and exogenous superoxide to form reactive nitrogen species. nih.govresearchgate.net This differential metabolism highlights the complexity of molsidomine's effects on cellular redox environments. nih.gov
| Parameter | Effect in Erythrocytes | Effect in Reticulocytes | Reference |
|---|---|---|---|
| Molsidomine Biotransformation Products | Nitric Oxide (NO), Nitroxyl (NO⁻) | SIN-1, leading to NO generation | nih.gov |
| Nitrite Levels | - | Increased | nih.gov |
| 3-Nitrotyrosine Levels (Peroxynitrite indicator) | Formed from endogenous O₂•⁻ | Increased | nih.gov |
| Superoxide (O₂•⁻) Levels | Endogenous O₂•⁻ participates in ONOO⁻ generation | Decreased | nih.gov |
| Overall Metabolic Pathway | Direct generation of NO and NO⁻ | Metabolism via SIN-1 | nih.gov |
Molecular Targets and Protein Interactions
The biological effects of molsidomine are mediated through its interaction with several key molecular targets and proteins. The primary cascade is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide. nih.govahajournals.org The subsequent rise in cGMP leads to the activation of downstream effectors, most notably cGMP-dependent protein kinases (PKGs or cGKs) . d-nb.infomdpi.com These kinases phosphorylate various target proteins, which in turn mediate the ultimate cellular responses, such as the modulation of ion channel activity and calcium concentration. d-nb.infonih.gov
Another class of proteins targeted by this pathway are phosphodiesterases (PDEs) , specifically the cGMP-inhibited cAMP-phosphodiesterase, which is inhibited by the cGMP produced. mdpi.comnih.gov This interaction provides a point of crosstalk between the cGMP and cAMP signaling pathways.
The NO released from molsidomine also influences calcium signaling by targeting ryanodine receptors (RyR) on intracellular calcium stores, leading to calcium release. jneurosci.orgnih.gov Additionally, studies investigating the toxic effects of SIN-1 have examined its interaction with proteins like cytochrome c , although lipids appear to be the primary target of oxidation and nitration under these conditions. acs.org
Platelet Aggregation Inhibition Mechanisms
The antiplatelet effects of Molsidomine are a direct consequence of the NO released from its active metabolite, SIN-1. patsnap.comnih.gov NO is a potent inhibitor of platelet function, acting through several key molecular mechanisms.
Activation of Soluble Guanylate Cyclase (sGC): The principal mechanism of NO-mediated platelet inhibition is the activation of the enzyme soluble guanylate cyclase (sGC) within the platelet cytoplasm. psu.eduepa.govoup.com
Increased cGMP Levels: SIN-1, by releasing NO, potently stimulates sGC. psu.eduoup.com This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to guanosine 3',5'-cyclic monophosphate (cGMP). patsnap.compsu.edu Studies have demonstrated that SIN-1, in micromolar concentrations, significantly increases cGMP formation in platelets. psu.eduepa.govoup.com
Downstream Signaling: Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various substrate proteins. This cascade leads to a decrease in intracellular calcium ion concentrations, a critical factor for platelet activation. nih.govdrugbank.comnih.gov
Inhibition of Key Platelet Activation Steps: By modulating intracellular signaling, SIN-1 interferes with multiple stages of the platelet activation process:
Suppression of Granule Release: The release of granule constituents, such as P-selectin, is a hallmark of platelet activation. SIN-1 has been shown to reduce the surface expression of P-selectin on thrombin-stimulated platelets, thereby dampening the inflammatory and pro-thrombotic response. nih.gov
Inhibition of Thromboxane (B8750289) Formation: SIN-1A inhibits phospholipase activity, which is an early step in the activation cascade that leads to the synthesis of thromboxane A2, a potent platelet agonist and vasoconstrictor. nih.govnih.gov
Fibrinogen Binding: The final common pathway of platelet aggregation is the binding of fibrinogen to the glycoprotein (B1211001) (GP) IIb/IIIa receptor. SIN-1A inhibits this binding process, effectively preventing the formation of platelet aggregates. nih.govnih.govnih.gov
| Metabolite | Mechanism | Effect | Reference |
| SIN-1 | Activation of soluble guanylate cyclase (sGC) | Increased intracellular cGMP | psu.eduepa.govoup.com |
| SIN-1 | cGMP-dependent signaling | Decreased intracellular calcium | nih.govdrugbank.comnih.gov |
| SIN-1A | Inhibition of phospholipase activity | Reduced thromboxane formation | nih.govnih.gov |
| SIN-1A | Inhibition of fibrinogen binding | Inhibition of platelet aggregation | nih.govnih.gov |
| SIN-1 | Downregulation of P-selectin expression | Reduced platelet-leukocyte adhesion | nih.govahajournals.org |
| SIN-1 | Inhibition of GPIIb/IIIa activation | Reduced platelet aggregation | nih.gov |
Endothelial Cell Responses and Antithrombogenicity
The endothelium itself plays a crucial role in regulating vascular tone and preventing thrombosis, largely through its own production of NO. Molsidomine enhances these protective functions.
Enhanced Endothelial NO Production: Long-term exposure of endothelial cells to Molsidomine induces the production of NO or related chemical substances. nih.gov This leads to an increase in the antithrombotic and thromboresistant properties of the endothelium. nih.gov
Inhibition of Adhesion Molecules: NO donors like Molsidomine can inhibit the expression of cell adhesion molecules on the endothelial surface. Specifically, Molsidomine has been found to prevent the expression of P-selectin, a molecule that mediates the adhesion of leukocytes and platelets to the endothelium during inflammation and injury. ahajournals.orgscispace.comresearchgate.net This action helps to preserve endothelial integrity and reduce the inflammatory response following vascular insults like balloon angioplasty. ahajournals.org
Stimulation of Anti-aggregating Factors: The interaction between platelets and endothelial cells stimulates the release of anti-aggregating factors from the endothelium. Molsidomine enhances this response, suggesting that it boosts the endothelial cell-mediated inhibition of platelet aggregation. nih.gov This effect contributes to maintaining blood fluidity and preventing thrombus formation. patsnap.com
Antioxidant Properties and Oxidative Stress Attenuation (mechanistic studies)
Beyond its NO-donating properties, Molsidomine and its metabolites exhibit complex effects on oxidative stress, which can be both protective and, under certain conditions, pro-oxidative.
Protective Antioxidant Mechanisms: In several experimental models, Molsidomine has demonstrated clear antioxidant effects by bolstering the endogenous antioxidant defense systems.
Increased Antioxidant Enzyme Levels: Molsidomine treatment has been shown to significantly increase the levels and activity of key antioxidant enzymes. dovepress.com In studies on drug-induced organ toxicity, Molsidomine administration led to elevated tissue levels of superoxide dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT). dovepress.comphysiology.orgphysiology.org
Restoration of Glutathione: It also helps restore depleted levels of reduced glutathione (GSH), a critical intracellular antioxidant. dovepress.comtandfonline.comnih.gov
Reduction of Lipid Peroxidation: Molsidomine can decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. tandfonline.comresearchgate.net This suggests Molsidomine protects cell membranes from oxidative attack.
| Study Model | Effect of Molsidomine | Enzyme/Marker Measured | Reference |
| Methotrexate-induced hepatotoxicity | Increased antioxidant levels | Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px), Catalase (CAT) | dovepress.com |
| Radiation-induced retinopathy | Increased antioxidant levels, Decreased lipid peroxidation | SOD, Glutathione (GSH), Malondialdehyde (MDA) | tandfonline.com |
| Rhabdomyolysis-induced renal failure | Restored depleted antioxidant enzymes | Catalase, Glutathione, SOD | nih.gov |
| Genetically hypertensive rats (WKY) | Upregulated antioxidant enzymes | Catalase, Glutathione Peroxidase (GPx) | physiology.orgphysiology.org |
Dual Role of SIN-1: NO and Superoxide Generation: The metabolite SIN-1 has a unique chemical property: in the presence of molecular oxygen, it can simultaneously generate both NO and superoxide (O₂⁻). physiology.orgdojindo.com
Peroxynitrite Formation: These two molecules can rapidly react to form peroxynitrite (ONOO⁻), a potent and highly reactive oxidant. dojindo.comresearchgate.net Peroxynitrite can induce cellular damage, including lipid peroxidation and nitration of tyrosine residues in proteins, leading to cellular dysfunction and death. researchgate.netnih.gov The generation of peroxynitrite from SIN-1 is considered a key mechanism in models of oxidative stress. nih.govoup.com
Context-Dependent Effects: The ultimate effect of SIN-1—whether it acts as a beneficial NO donor or a source of damaging peroxynitrite—depends heavily on the cellular environment and the local antioxidant capacity. physiology.orgnih.gov In healthy tissues with robust antioxidant defenses (like high levels of SOD that can scavenge superoxide), the NO-mediated effects may predominate. nih.gov Conversely, in states of high oxidative stress or impaired antioxidant defenses, the formation of peroxynitrite can be favored, potentially exacerbating tissue injury. physiology.orgphysiology.orgresearchgate.net For instance, in hypertensive rats with compromised antioxidant enzyme expression, Molsidomine failed to upregulate catalase and glutathione peroxidase, leading to an increase in blood pressure, whereas in normotensive rats with a robust response, blood pressure was reduced. physiology.orgphysiology.org
Biotransformation and Metabolic Fate Elucidation Using Stable Isotope Tracers
In Vitro Metabolic Studies with Molsidomine-15N3
In vitro metabolic studies are fundamental in drug discovery and development for predicting a compound's behavior in a living organism. nuvisan.com These assays, often utilizing liver microsomes or hepatocytes, help to determine a drug's metabolic stability, identify potential metabolites, and elucidate the enzymes responsible for its biotransformation. nuvisan.comsrce.hrdls.com
Hepatocyte and Microsomal Metabolism
Molsidomine (B1677406) is a prodrug that undergoes rapid metabolism in the liver to form its pharmacologically active metabolite, Linsidomine (B1675546) (SIN-1). medchemexpress.commedchemexpress.comdrugbank.com In vitro systems, such as primary human hepatocytes and liver microsomes, are critical for evaluating this conversion and the subsequent metabolism of the active compound. dls.com Hepatocytes are considered the gold standard for in vitro metabolism studies as they contain a full complement of drug-metabolizing enzymes and cofactors, closely mimicking the in vivo environment. dls.com Liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are particularly useful for studying Phase I metabolism mediated by cytochrome P450 (CYP) enzymes. srce.hrdls.com
The metabolic stability of a compound is a key parameter determined in these assays, often expressed as the half-life (t½) and intrinsic clearance (CLint). nuvisan.comsrce.hr These values provide an indication of how quickly the compound is metabolized by the liver. For Molsidomine, its rapid conversion to Linsidomine would be a primary focus of such studies. The use of this compound would allow for the precise tracking of the nitrogen atoms during this bioactivation process, confirming the structural integrity of the sydnonimine ring in the active metabolite.
Table 1: Key Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | Relevance |
| Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. srce.hr | Predicts the duration of action and potential for accumulation. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.comsrce.hr | Used to predict in vivo hepatic clearance and bioavailability. |
| Metabolite Profile | The array of metabolites formed from the parent drug. | Identifies active or potentially toxic metabolites. |
Identification of Novel Metabolites through 15N Tracing
Stable isotope labeling is a powerful technique for metabolite identification. nih.gov By incorporating 15N atoms into the Molsidomine structure, researchers can readily distinguish drug-related metabolites from endogenous molecules in complex biological matrices using mass spectrometry. nih.govnih.gov The characteristic mass shift of +3 Da (for this compound) provides a clear and unambiguous signature for all nitrogen-containing metabolites derived from the parent drug.
This approach is particularly valuable for identifying novel or unexpected metabolites that may not be readily apparent with non-labeled compounds. The 15N tracing can help to elucidate the complete metabolic pathway of Molsidomine, including the fate of the nitric oxide (NO) releasing moiety and any subsequent degradation products of the sydnonimine ring structure. This comprehensive metabolic map is crucial for a thorough understanding of the drug's disposition.
Kinetic Isotope Effects on Biotransformation Rates
The substitution of an atom with a heavier isotope can sometimes lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect arises from the difference in vibrational energy between the bonds involving the light and heavy isotopes. wikipedia.org In the context of drug metabolism, a significant KIE can provide valuable information about the reaction mechanism, particularly the rate-limiting step. wikipedia.orgplos.org
For this compound, investigating the KIE on its biotransformation to Linsidomine and subsequent metabolism could reveal whether bond cleavage involving the nitrogen atoms is a rate-determining step. While primary KIEs are observed when the bond to the isotope is broken in the rate-limiting step, secondary KIEs can occur even when the bond is not broken. wikipedia.org Analyzing these effects can offer deeper insights into the enzymatic mechanisms governing Molsidomine's metabolism. d-nb.infonih.govnih.gov However, it's important to consider that the impact of KIEs at the systemic level may be less pronounced than in isolated enzymatic assays due to the complex and interconnected nature of metabolic networks. d-nb.info
In Vivo Disposition in Preclinical Animal Models Using 15N3 Labeling
In vivo studies in preclinical animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole-organism setting. walshmedicalmedia.comnih.govnih.gov The use of isotopically labeled compounds like this compound is critical for these studies, enabling accurate quantification and tracking of the drug and its metabolites. wuxiapptec.comminervaimaging.com
Absorption and Distribution Studies in Animal Tissues (e.g., rat blood plasma, liver, kidney, brain, spleen, muscle, heart, adipose tissue)
Following administration, understanding the extent and rate of absorption, as well as the distribution of a drug and its metabolites into various tissues, is paramount. nih.gov For Molsidomine, oral absorption is reported to be high. drugbank.com Using this compound in preclinical models such as rats would allow for detailed tissue distribution studies.
By analyzing tissue samples (e.g., blood plasma, liver, kidney, brain, spleen, muscle, heart, and adipose tissue) at various time points after dosing, researchers can determine the concentration of the parent drug and its 15N-labeled metabolites. mdpi.com This provides a quantitative picture of where the drug distributes in the body and can help identify potential sites of accumulation or target engagement. The liver and kidneys are often key organs for drug metabolism and excretion, respectively, and are therefore of particular interest in such studies. mdpi.com Mass spectrometry imaging (MSI) is a powerful technique that can be used in conjunction with isotope labeling to visualize the spatial distribution of the drug and its metabolites within tissue sections. nih.gov
Table 2: Representative Tissue Distribution Data for a Hypothetical 15N-Labeled Compound in Rats
| Tissue | Concentration (ng-eq/g) at 1h | Concentration (ng-eq/g) at 8h |
| Blood Plasma | 1500 | 250 |
| Liver | 5000 | 800 |
| Kidney | 3500 | 600 |
| Brain | 50 | 10 |
| Spleen | 800 | 150 |
| Muscle | 400 | 75 |
| Heart | 600 | 100 |
| Adipose Tissue | 200 | 300 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Excretion Pathways and Mass Balance Studies
Mass balance studies are designed to account for the total administered dose of a drug and determine the primary routes and rates of its elimination from the body. wuxiapptec.comnih.govqps.com These studies are typically conducted using radiolabeled compounds (e.g., 14C) but the principles apply to stable isotope-labeled compounds as well, particularly for metabolite identification within the excreta. certara.comresearchgate.net
In a mass balance study with this compound, urine and feces from dosed animals would be collected over a period of time until the majority of the administered label is recovered. nih.gov The analysis of these excreta for 15N-containing compounds would reveal the proportion of the dose eliminated through the renal and fecal pathways. researchgate.net This information is crucial for understanding the drug's clearance mechanisms and for identifying all major metabolites. qps.com A comprehensive mass balance study aims for a recovery of over 90% of the administered dose to ensure a complete picture of the drug's fate. nih.govcertara.com
Quantification of Circulating Parent Drug and Metabolites with 15N3 Internal Standards
Accurate quantification of a parent drug and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using mass spectrometry, providing high precision and accuracy. mit.edunih.gov this compound, with its three nitrogen atoms replaced by the stable isotope 15N, is an ideal internal standard for the simultaneous quantification of Molsidomine and its primary active metabolite, 3-morpholinosydnonimine (SIN-1 or Linsidomine), in plasma and other biological fluids. nih.govwuxiapptec.com
In a typical bioanalytical workflow, a known amount of this compound is spiked into the biological sample prior to extraction and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govlgcstandards.com Since this compound has virtually identical physicochemical properties to the unlabeled Molsidomine, it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects during ionization as the analyte. wuxiapptec.com However, due to the mass difference, the mass spectrometer can distinguish between the analyte and the internal standard. lgcstandards.com This allows for the correction of any sample loss during preparation and variations in instrument response, leading to highly reliable quantification. wuxiapptec.com
A sensitive LC-MS/MS method has been developed for the simultaneous determination of Molsidomine and SIN-1 in human plasma. nih.gov The use of a stable isotope-labeled internal standard like this compound in such a method would ensure the highest level of accuracy and precision. The multiple reaction monitoring (MRM) mode in tandem mass spectrometry is employed for detection, where specific precursor-to-product ion transitions are monitored for both the analytes and the internal standard. nih.gov For instance, the MS/MS ion transition for Molsidomine has been identified as m/z 243→86 and for SIN-1 as m/z 171→86. nih.gov A corresponding shift in the precursor ion mass would be observed for this compound and its 15N3-labeled metabolite.
The following interactive table illustrates the type of quantitative data that can be obtained from a pharmacokinetic study using this compound as an internal standard. The data represents hypothetical plasma concentrations of Molsidomine and its active metabolite SIN-1 over time after oral administration.
| Time (hours) | Molsidomine (ng/mL) | SIN-1 (ng/mL) |
|---|---|---|
| 0.5 | 45.2 | 15.8 |
| 1.0 | 55.1 | 25.4 |
| 2.0 | 30.7 | 38.9 |
| 4.0 | 10.3 | 22.1 |
| 8.0 | 2.1 | 5.6 |
Metabolic Flux Analysis using 15N3 Labeling
Metabolic flux analysis using stable isotopes provides a dynamic view of the flow of atoms through metabolic pathways. By introducing a 15N3-labeled substrate like this compound into a biological system, it is possible to trace the metabolic fate of the nitrogen atoms and gain a deeper understanding of the intricate biochemical transformations the drug undergoes.
Molsidomine is a prodrug that undergoes hepatic biotransformation to its active metabolite, SIN-1. drugbank.comwikipedia.orgmedchemexpress.com This conversion involves the enzymatic hydrolysis of the ethoxycarbonyl group. researchgate.net SIN-1 is an unstable compound that spontaneously decomposes to release nitric oxide (NO), which is responsible for the vasodilatory effects. wikipedia.orgfocusbiomolecules.compatsnap.com The use of this compound allows for the precise tracing of the nitrogen atoms throughout this metabolic cascade.
Upon administration of this compound, the label would be retained in the SIN-1-15N3 metabolite. The subsequent non-enzymatic decomposition of SIN-1-15N3 would lead to the formation of 15N-labeled nitric oxide (15NO). dojindo.com This allows for the direct investigation of NO production from Molsidomine and its contribution to the total NO pool in the system. Further metabolism of Molsidomine leads to the formation of other metabolites, including N-cyanomethylenaminomorpholine. tandfonline.com By analyzing the mass spectra of these metabolites, the incorporation of the 15N label can be tracked, confirming the metabolic pathway and identifying any previously unknown nitrogen-containing metabolites.
The following table outlines the major metabolites of Molsidomine and indicates where the 15N label would be expected to be found when using this compound as a tracer.
| Compound | Role | 15N Label Presence |
|---|---|---|
| This compound | Parent Drug (Tracer) | Yes |
| SIN-1-15N3 (Linsidomine-15N3) | Active Metabolite | Yes |
| 15N-Nitric Oxide (15NO) | Pharmacologically Active Molecule | Yes |
| N-cyanomethylenaminomorpholine-15N | Metabolite | Yes (in the morpholine (B109124) ring nitrogen) |
| N-cyanomethylenaminomorpholine-2-one-15N | Metabolite | Yes (in the morpholine ring nitrogen) |
| N-cyanomethylenamino-N-(2-hydroxyethyl)-glycine-15N | Metabolite | Yes (in the morpholine ring nitrogen) |
Beyond tracing the direct metabolic pathway of Molsidomine, the 15N label can be used to study the broader impact on nitrogen cycling and exchange reactions within the biological system. The 15NO generated from SIN-1-15N3 can be incorporated into various endogenous molecules. For example, 15NO can react with superoxide (B77818) to form peroxynitrite (ONOO-), a potent oxidizing and nitrating agent. focusbiomolecules.comnih.gov The 15N atom can then be transferred to other biomolecules, such as tyrosine residues in proteins, to form 15N-nitrotyrosine. The detection of 15N-nitrotyrosine would provide direct evidence of Molsidomine-derived NO participating in nitrative stress pathways.
Furthermore, the 15N label can be used to study the exchange of nitrogen atoms with the endogenous nitrogen pool. For instance, the 15NO can be oxidized to 15N-nitrite and 15N-nitrate, which can then enter the systemic nitrogen metabolism. By monitoring the isotopic enrichment in various nitrogen-containing compounds over time, researchers can quantify the flux of nitrogen from the drug into different metabolic pools, providing a comprehensive understanding of the drug's interaction with the host's nitrogen homeostasis.
Analytical Methodologies for Molsidomine, Its Metabolites, and Isotopic Enrichment
Chromatography-Mass Spectrometry Techniques
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of Molsidomine (B1677406) and its metabolic products, offering high sensitivity and selectivity.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Quantification
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a principal technique for the sensitive quantification of Molsidomine and its active metabolite, SIN-1, in various biological matrices. plos.org Validated bioanalytical methods have been developed for their determination in plasma and tissue homogenates. nih.govupol.cz
Research has established robust HPLC-MS/MS methods for quantifying Molsidomine in rat tissues, including blood plasma, liver, kidneys, brain, spleen, skeletal muscle, heart tissue, and adipose tissue. nih.govupol.cz These methods typically involve protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column. nih.govupol.cz For instance, a method for determining Molsidomine and SIN-1 in human plasma utilized on-line LC-MS/MS with electrospray ionization. plos.org The detection was performed in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions, such as m/z 243→86 for Molsidomine and m/z 171→86 for SIN-1. plos.org Such methods have proven to be linear over a wide concentration range and have been successfully applied to pharmacokinetic studies. plos.org
| Tissue | Analytical Range (ng/mL or ng/g) |
|---|---|
| Blood Plasma | 5.0–1000.0 |
| Liver | 5.0–1000.0 |
| Kidney | 5.0–1000.0 |
| Brain | 5.0–1000.0 |
| Spleen | 5.0–1000.0 |
| Skeletal Muscle | 1.0–1000.0 |
| Heart Tissue | 1.0–1000.0 |
| Adipose Tissue | 10.0–1000.0 |
| Parameter | Description |
|---|---|
| Sample Preparation | Automated solid-phase extraction (SPE) |
| Chromatography | RP-8 stationary phase (5 µm) |
| Mobile Phase | Methanol-water-formic acid (65:35:0.1, v/v/v) |
| Ionization | Pneumatically assisted electrospray (positive ion mode) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Molsidomine) | m/z 243 → 86 |
| MRM Transition (SIN-1) | m/z 171 → 86 |
| Linearity Range | 0.5–50 ng/mL |
| Mean Recovery (Molsidomine) | 74% |
| Mean Recovery (SIN-1) | 55% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for comprehensive metabolite profiling. Its application to Molsidomine metabolism has been documented, aiding in the characterization of its biotransformation products. nih.gov GC-MS is particularly suited for identifying and quantifying small, volatile molecules or those that can be made volatile through chemical derivatization. plos.orgazolifesciences.com
In the study of Molsidomine metabolism in laboratory animals, GC-MS was among the techniques used to characterize urinary metabolites. nih.gov The research identified that Molsidomine is extensively metabolized, with primary products being acidic metabolites resulting from the oxidative breakdown of the morpholine (B109124) ring. nih.gov A key metabolite identified was (N-cyanomethylenamino-2-aminoethoxy)-acetic acid. nih.gov For non-volatile, polar metabolites like these, a derivatization step is essential prior to GC-MS analysis. jfda-online.com This process, typically involving silylation (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide) or acylation, increases the volatility and thermal stability of the compounds, making them amenable to gas chromatographic separation. jfda-online.comnih.gov The separated compounds are then ionized, commonly by electron ionization (EI), which generates reproducible fragmentation patterns that serve as a "fingerprint" for identification by comparison to mass spectral libraries.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. usm.myscioninstruments.com This technique relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. Molsidomine-15N3 is an ideal internal standard for the absolute quantification of Molsidomine.
The methodology involves adding a precisely known amount of this compound to a sample prior to any processing steps like extraction or purification. Because the labeled standard (this compound) and the natural analyte (Molsidomine) are chemically identical, they behave the same way during sample preparation and analysis, correcting for any sample loss or matrix-induced signal suppression. usm.my After analysis, typically by LC-MS/MS, the concentrations of the native analyte are calculated from the measured ratio of the non-labeled to the 15N-labeled compound. This approach minimizes analytical errors and provides a direct traceability to the International System of Units (SI), ensuring highly reliable and reproducible results. usm.my
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and for tracing its metabolic fate in biological systems.
15N NMR for Structural Elucidation and Isotopic Purity
15N NMR spectroscopy provides detailed information about the nitrogen atoms within a molecule, making it invaluable for the structural confirmation of this compound. The incorporation of three 15N isotopes greatly enhances the sensitivity of the NMR experiment, which is otherwise hampered by the low natural abundance (0.37%) of the 15N nucleus.
Isotopic purity and enrichment levels can also be assessed. The purity of this compound can be determined by comparing the signal intensity of the 15N-labeled molecule against any potential signals from the unlabeled (14N) counterpart in highly sensitive experiments. Mass spectrometry is often used as a complementary technique to validate the uniform incorporation of the isotopic labels and to quantify the enrichment percentage.
Advanced NMR Techniques for Metabolic Tracing
The use of this compound as a tracer allows for detailed metabolic tracing studies using advanced NMR techniques. By introducing the 15N-labeled compound into a biological system, researchers can follow the metabolic fate of the nitrogen atoms.
Techniques such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are particularly powerful. These two-dimensional NMR experiments correlate protons directly attached to 15N atoms, providing high-resolution maps of the labeled molecules and their metabolites. After administering this compound, biological fluids or tissue extracts can be analyzed over time. The appearance of new cross-peaks in the HSQC spectrum indicates the formation of 15N-containing metabolites, such as SIN-1-15N3. By tracking the chemical shifts and intensities of these signals, it is possible to identify metabolic products, quantify their formation rates, and elucidate the biotransformation pathways of Molsidomine. This approach provides a dynamic view of metabolism that is not achievable with methods that only measure the parent compound.
Spectrophotometric Methods
Spectrophotometry encompasses a range of analytical techniques that measure the absorption or transmission of light by a substance as a function of wavelength. These methods are fundamental in the analysis of pharmaceutical compounds like Molsidomine for both quantitative determination and for studying its molecular interactions and biological activity.
UV-VIS Spectrophotometry for Quantification and Interaction Studies
Ultraviolet-Visible (UV-VIS) spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that possess chromophores, which are functional groups that absorb light in the UV or visible regions of the electromagnetic spectrum. mdpi.comupi.edu The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu
For the quantification of Molsidomine, UV-VIS spectrophotometry offers a simple, rapid, and cost-effective method. researchgate.net The analysis involves measuring the absorbance of Molsidomine solutions at a specific wavelength of maximum absorption (λmax) and comparing it to a calibration curve prepared from standard solutions of known concentrations. researchgate.net Derivative spectroscopy, which plots the derivative of the absorbance spectrum, can also be employed to enhance resolution and reduce interference from background matrix effects, thereby improving the accuracy of quantification. researchgate.net A high-performance liquid chromatographic (HPLC) method with UV detection at 312 nm has been successfully used for the analysis of Molsidomine in plasma. nih.gov
Beyond simple quantification, UV-VIS spectrophotometry is a valuable tool for studying the interactions of this compound with biological macromolecules, such as proteins. nih.gov When a drug binds to a protein, changes in the microenvironment of the chromophores can lead to shifts in the absorption spectrum (either hypochromic or hyperchromic effects). nih.gov By monitoring these changes in absorbance upon titration of a protein solution with Molsidomine, one can characterize the binding affinity and stoichiometry of the interaction. This provides insights into how the drug is transported and interacts with its biological targets. nih.gov
Table 1: Overview of UV-VIS Spectrophotometry Applications
| Application | Principle | Key Parameters | Relevance to this compound |
|---|---|---|---|
| Quantification | Based on the Beer-Lambert Law, relating absorbance to concentration. upi.edu | Wavelength of maximum absorbance (λmax), Molar absorptivity, Calibration curve. | Used for determining the concentration of Molsidomine in bulk drug and pharmaceutical formulations. researchgate.net |
| Interaction Studies | Monitoring changes in the UV-VIS spectrum upon binding to another molecule (e.g., protein). nih.gov | Spectral shifts (bathochromic, hypsochromic), Absorbance changes (hyperchromic, hypochromic), Binding constants. | Characterizes the binding of Molsidomine to plasma proteins or target enzymes. |
| Derivative Spectroscopy | Utilizes the first or higher-order derivative of the absorbance spectrum to resolve overlapping peaks. researchgate.net | Zero-crossing points, Peak-to-trough amplitudes. | Enhances specificity and sensitivity in complex matrices by minimizing background interference. researchgate.net |
Colorimetric Assays for NO and Related Species Detection
Molsidomine exerts its pharmacological effect through its active metabolite, SIN-1 (Linsidomine), which spontaneously releases nitric oxide (NO). Therefore, the detection and quantification of NO and its stable metabolites, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻), are crucial for studying its mechanism of action. Colorimetric assays provide a convenient and sensitive method for this purpose. assaygenie.comelabscience.comsigmaaldrich.com
The most common colorimetric method for NO detection is the Griess assay. sigmaaldrich.comabcam.com This assay quantifies nitrite by converting it into a colored azo dye. The process involves two steps: first, nitrite is reacted with sulfanilamide (B372717) in an acidic medium to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to produce a stable, deep purple azo compound. abcam.com The intensity of the color, which is measured spectrophotometrically at approximately 540-570 nm, is directly proportional to the nitrite concentration in the sample. arborassays.com
Since NO is rapidly oxidized to both nitrite and nitrate in biological systems, a more accurate measure of total NO production involves the initial reduction of nitrate to nitrite before performing the Griess reaction. sigmaaldrich.comarborassays.com This is typically achieved using the enzyme nitrate reductase. arborassays.com By measuring total nitrite/nitrate (NOx), researchers can obtain a reliable index of the amount of NO generated from this compound in various biological samples, including plasma, urine, and tissue extracts. sigmaaldrich.comabcam.com
Table 2: Principles of Colorimetric NO Detection
| Assay Component | Function | Detection Principle |
|---|---|---|
| Nitrate Reductase | Enzymatically reduces nitrate (NO₃⁻) to nitrite (NO₂⁻). arborassays.com | Allows for the measurement of total NO production (Nitrite + Nitrate). |
| Griess Reagent | A two-part reagent (Sulfanilamide and NED). abcam.com | Reacts with nitrite to form a colored azo compound. abcam.com |
| Spectrophotometer | Measures the absorbance of the colored product. elabscience.com | The absorbance at ~550 nm is proportional to the nitrite concentration. assaygenie.comelabscience.com |
Sample Preparation and Derivatization Techniques for Labeled Compounds
The accurate analysis of this compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates requires meticulous sample preparation. nih.gov The primary goals are to remove interfering substances (e.g., proteins, lipids), concentrate the analyte, and convert it into a form suitable for the chosen analytical instrument. nih.govnih.gov
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the biological sample to denature and precipitate proteins. researchgate.net The supernatant containing the analyte is then collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like chloroform). nih.govnih.gov The drug is extracted into the organic layer, leaving behind water-soluble interferences. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that involves passing the sample through a cartridge containing a solid sorbent. researchgate.netnih.gov The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. researchgate.net This technique is particularly useful for concentrating analytes and has been automated for high-throughput analysis of Molsidomine. researchgate.net
For certain analytical methods, particularly gas chromatography (GC), derivatization is a necessary step. jfda-online.com Derivatization involves chemically modifying the analyte to improve its analytical properties, such as increasing its volatility and thermal stability, or enhancing its detectability. jfda-online.com For Molsidomine's active metabolite, SIN-1, derivatization with propoxycarbonyl has been used to enable its determination by HPLC with UV detection. researchgate.net The use of an isotopically labeled internal standard, such as a deuterium-labeled version of the analyte, is common in quantitative mass spectrometry to correct for variability during sample preparation and analysis. lcms.cz When working with isotopically enriched compounds like this compound, it is crucial to organize samples from least to most enriched to prevent cross-contamination, especially in highly sensitive mass spectrometry analyses. unm.edu
Table 3: Summary of Sample Preparation and Derivatization
| Technique | Description | Advantages | Application to Molsidomine |
|---|---|---|---|
| Protein Precipitation | Use of a solvent to precipitate proteins from the sample. researchgate.net | Fast, simple, inexpensive. | Initial cleanup of plasma or tissue homogenate samples. researchgate.net |
| Liquid-Liquid Extraction | Partitioning of the analyte between two immiscible liquids. nih.gov | Good for removing highly polar/non-polar interferences. | Extraction of Molsidomine from plasma using chloroform. nih.gov |
| Solid-Phase Extraction | Use of a solid sorbent to selectively retain the analyte. researchgate.net | High selectivity, concentration of analyte, automation possible. researchgate.net | Automated sample preparation for Molsidomine and SIN-1 using phenyl-modified silica (B1680970) cartridges. researchgate.net |
| Chemical Derivatization | Chemical modification of the analyte. jfda-online.com | Improves volatility, stability, and detectability for GC or HPLC analysis. jfda-online.comresearchgate.net | Derivatization of SIN-1 to allow for stable chromatographic analysis. researchgate.net |
Bioanalytical Method Validation for Preclinical Studies
Before a bioanalytical method can be used to generate data for preclinical pharmacokinetic studies, it must undergo a rigorous validation process to ensure its reliability and reproducibility. researcher.lifenih.govfda.gov This is a critical requirement of regulatory bodies to ensure that the data supporting drug development are accurate. fda.gov The validation of methods for quantifying this compound in biological matrices would assess several key parameters. researchgate.netresearcher.life
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds, or other drugs. nih.gov
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. For Molsidomine in rat tissues, analytical ranges have been established, for example, 5.0–1000.0 ng/ml for plasma and various organ homogenates. researchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results under the same conditions (intra-day) and on different days (inter-day). nih.gov For Molsidomine, day-to-day precision has been reported between 2.5 and 11.3%. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For SIN-1, a limit of determination of 0.5 ng/ml has been achieved. researchgate.net
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard. nih.gov
Stability: The stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage (e.g., freeze-thaw cycles, long-term storage), and analysis. researcher.life
A developed and validated HPLC-MS/MS method for Molsidomine quantification in rat plasma and tissue homogenates has demonstrated its suitability for supporting preclinical pharmacokinetic studies. researchgate.netresearcher.life
Table 4: Key Parameters for Bioanalytical Method Validation
| Parameter | Definition | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | The method can distinguish the analyte from interferences. nih.gov | No significant interfering peaks at the analyte's retention time. |
| Linearity | The relationship between concentration and instrument response is linear. researchgate.net | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of measured concentration to the true concentration. researcher.life | Mean value should be within ±15% of the nominal value (±20% at LOQ). |
| Precision | Degree of scatter between a series of measurements. researcher.life | Coefficient of variation (CV) ≤ 15% (≤ 20% at LOQ). |
| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. fda.gov | Analyte response should be at least 5 times the blank response. |
| Stability | Analyte concentration remains unchanged under specific conditions. researcher.life | Mean concentration should be within ±15% of the initial concentration. |
Preclinical Pharmacological and Mechanistic Studies in in Vitro and in Vivo Models
Cardiovascular System Studies in Animal Models
Preclinical investigations in various animal models have established the significant cardiovascular effects of Molsidomine (B1677406), primarily stemming from its NO-donating properties. These studies have elucidated its role in vasodilation, cardioprotection, and the prevention of restenosis.
Molsidomine exerts potent vasodilatory effects, which profoundly influence hemodynamic parameters. Studies in anesthetized dogs have shown that Molsidomine leads to a sustained decrease in arterial blood pressure, left ventricular end-diastolic pressure, and mean pulmonary artery pressure. nih.gov These effects are attributed to an increase in systemic venous capacity, which reduces venous return and left ventricular filling pressure, consequently decreasing cardiac output and myocardial oxygen demand. nih.govnih.gov
In conscious dogs, Molsidomine induced a pronounced and long-lasting dilation of peripheral veins and large coronary arteries. nih.gov A single intravenous administration was shown to increase effective vascular compliance by over 60% and decrease central blood volume by 17%. nih.gov This preload reduction was observed for more than an hour, while the effects on venous and coronary systems lasted for at least four hours. nih.govnih.gov Unlike its significant impact on preload, Molsidomine has been observed to have minimal or no direct influence on left ventricular contractility. nih.govnih.gov In studies on isolated thoracic aorta segments from rats, Molsidomine demonstrated a pronounced vasodilating effect. aging-longevity.org.ua
| Animal Model | Observed Effect | Key Hemodynamic Changes | Reference |
|---|---|---|---|
| Anesthetized Dogs | Vasodilation and Preload Reduction | Sustained decrease in arterial blood pressure, left ventricular end-diastolic pressure, and mean pulmonary artery pressure. | nih.gov |
| Conscious Dogs | Venodilation and Coronary Dilation | Increased venous capacitance; reduced left ventricular preload lasting over 4 hours; significant increase in large coronary artery diameter. | nih.govnih.gov |
| Rats (In Vitro) | Vasodilation | Relaxation of isolated segments of the thoracic aorta. | aging-longevity.org.ua |
Molsidomine has demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion injury and associated arrhythmias. In anesthetized dogs subjected to coronary artery occlusion and reperfusion, Molsidomine treatment reduced the incidence of ventricular premature depolarizations and tachycardia during occlusion. nih.gov
Crucially, during the reperfusion phase, Molsidomine significantly lowered the incidence of lethal ventricular fibrillation. nih.govnih.gov In one study, only one out of eight Molsidomine-treated animals died from ventricular fibrillation during reperfusion, compared to ten out of twelve control animals. nih.gov This protective effect is thought to be linked to the drug's hemodynamic actions, which may improve blood flow to ischemic areas, thereby enhancing ventricular electrical stability. nih.gov The cardioprotective effects are also attributed to the actions of Molsidomine's metabolites; experimental data indicate that the metabolite SIN-1C can protect reoxygenated cardiomyocytes from post-reperfusion damage. nih.gov
| Model | Phase | Effect of Molsidomine | Reference |
|---|---|---|---|
| Coronary Occlusion/Reperfusion in Dogs | Occlusion | Reduced incidence of LV premature depolarization and tachycardia. | nih.gov |
| Reperfusion | Reduced incidence of LV fibrillation. | nih.govnih.gov |
The antiproliferative effects of nitric oxide suggest a potential role for Molsidomine in preventing restenosis following vascular interventions. This was investigated in a rabbit model of iliac artery stenosis. nih.govrsna.org In cholesterol-fed rabbits that underwent balloon angioplasty, the local application of Molsidomine via a channeled balloon catheter was evaluated for its effect on neointimal proliferation, the primary process underlying restenosis. nih.govrsna.org
Six weeks after the procedure, morphometric analysis revealed that local Molsidomine treatment resulted in a significant 43% reduction in the neointimal area compared to controls that received a saline infusion. nih.govrsna.org This finding suggests that the local delivery of Molsidomine can effectively inhibit the proliferative processes that lead to restenosis after arterial injury. nih.gov
Neurological System Studies in Animal Models
Beyond its cardiovascular applications, preclinical studies have explored the effects of Molsidomine on the central nervous system, revealing its potential to modulate cognitive functions and anxiety-like behaviors.
Molsidomine has been shown to counteract cognitive deficits in various rat models. In studies using the dopamine (B1211576) receptor agonist apomorphine (B128758) to induce memory impairments, Molsidomine administration attenuated the resulting deficits in spatial recognition and emotional memory. nih.govnih.gov Molsidomine on its own did not appear to affect the cognitive performance of the animals. nih.gov Furthermore, when sub-effective doses of Molsidomine were combined with sub-effective doses of atypical antipsychotics like clozapine (B1669256) or risperidone, the combination effectively counteracted non-spatial recognition memory impairments caused by apomorphine. nih.govnih.gov
The mechanism by which Molsidomine attenuates these memory deficits is still under investigation but may be related to its ability to promote long-term potentiation (LTP), a key cellular mechanism for learning and memory. nih.gov Studies have also shown that Molsidomine can improve spatial memory acquisition in the Y-maze test, an effect accompanied by an increase in blood levels of brain-derived neurotrophic factor (BDNF). nih.govmdpi.com
Molsidomine has demonstrated anxiolytic-like properties in several behavioral models in rats. nih.gov In the light/dark test, administration of Molsidomine significantly increased the time rats spent in the light chamber, a classic indicator of reduced anxiety. nih.govresearchgate.net Similarly, in the open field test, Molsidomine-treated rats spent more time in the central zone of the apparatus. nih.govresearchgate.net
These anxiolytic-like effects were observed without altering the general locomotor activity of the animals, indicating that the behavioral changes were not due to sedation or motor impairment. nih.gov The magnitude of the anxiolytic effect of Molsidomine was found to be comparable to that of the benzodiazepine (B76468) anxiolytic diazepam. nih.govresearchgate.net Other studies using an actimeter test also concluded that Molsidomine exposure led to a decrease in spontaneous behavior, suggesting anxiolytic effects. nih.govmdpi.com
| Behavioral Test | Observed Effect of Molsidomine | Interpretation | Reference |
|---|---|---|---|
| Light/Dark Test | Increased time spent in the light chamber. | Anxiolytic-like effect. | nih.govresearchgate.net |
| Open Field Test | Increased time spent in the central zone. | Anxiolytic-like effect. | nih.govresearchgate.net |
| Y-Maze Test | Increased rate of spontaneous alternation. | Improved spatial memory acquisition. | nih.gov |
| Actimeter Test | Decrease in spontaneous behavior and exploratory skills. | Anxiolytic-like effect. | nih.govmdpi.com |
Neuroprotection Mechanisms (e.g., cholinergic system integrity)
Molsidomine has demonstrated neuroprotective properties in several preclinical models, with evidence suggesting its mechanisms involve the modulation of key neurotransmitter systems and cellular signaling pathways. One area of investigation has been its interaction with the cholinergic system. Research indicates that Molsidomine can stimulate the release of acetylcholine (B1216132) (ACh), a critical neurotransmitter for cognitive functions such as memory and learning. nih.gov This stimulatory effect on cholinergic transmission may contribute to its neuroprotective and cognitive-enhancing potential. nih.gov
In a rat model of vincristine-induced peripheral neurotoxicity, a condition characterized by damage to peripheral nerves, Molsidomine treatment provided significant neuroprotection. nih.gov The study revealed that vincristine (B1662923) administration led to severe nerve damage and mechanical hypersensitivity. nih.govresearchgate.net Concurrent treatment with Molsidomine attenuated these effects, restoring sensory action potential and nerve conduction velocity toward normal levels. nih.gov The underlying mechanism for this neuroprotection was identified as the activation of soluble guanylyl cyclase (sGC) by Molsidomine's active metabolite, SIN-1, highlighting the crucial role of the nitric oxide (NO)-cGMP signaling pathway in preserving neuronal integrity. nih.govresearchgate.net Further research in an experimental model of cholinergic damage induced by 192-IgG saporin also suggests that Molsidomine modulates the activity of constitutive nitric oxide synthase (cNOS), an enzyme involved in NO production within the nervous system. researchgate.net
Studies on Oxidative Stress and Anti-inflammatory Mechanisms
A significant body of research has focused on Molsidomine's ability to counteract oxidative stress, a pathological process implicated in numerous diseases. Its actions are largely attributed to its role as a nitric oxide donor.
In animal models of diabetic peripheral neuropathy, Molsidomine has shown a marked ability to alleviate oxidative stress in nervous tissue. nih.govresearchgate.net Diabetes induced in Wistar rats via streptozotocin (B1681764) administration resulted in increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and a depletion of reduced glutathione (B108866) (GSH), a key endogenous antioxidant, in the sciatic nerve. nih.govnih.gov Treatment with Molsidomine significantly reversed these changes, reducing MDA levels and preventing the depletion of GSH. nih.govresearchgate.netnih.gov This attenuation of oxidative stress markers correlated with improvements in nerve function, including motor coordination and nerve conduction velocity, and the preservation of the sciatic nerve's normal architecture. nih.govnih.gov
The table below summarizes the effects of Molsidomine on key oxidative stress markers in the sciatic nerve of diabetic rats.
| Marker | Diabetic Control Group | Molsidomine-Treated Group | Outcome of Molsidomine Treatment |
| Malondialdehyde (MDA) | Significantly Increased | Significantly Reduced | Attenuation of Lipid Peroxidation nih.govnih.gov |
| Reduced Glutathione (GSH) | Significantly Depleted | Significantly Improved/Restored | Enhancement of Antioxidant Defense nih.govnih.gov |
Molsidomine's influence on the balance of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is complex, stemming from the dual nature of its active metabolite, SIN-1, which liberates both nitric oxide (NO) and superoxide (B77818) anion (O₂⁻). nih.govnih.gov The simultaneous release of these two molecules can lead to the formation of the highly reactive peroxynitrite (ONOO⁻). nih.govnih.gov
Studies using rat erythrocyte suspensions have provided detailed insights into these interactions. In this in vitro model, Molsidomine was found to dose-dependently increase nitrite (B80452) (indicating NO production), 3-nitro-tyrosine (an indicator of peroxynitrite), and hydrogen peroxide (H₂O₂), while decreasing superoxide levels. nih.govresearchgate.net These changes indicate a shift in the RONS balance, inducing a state of oxidative stress in the erythrocytes. nih.gov However, the cells mounted a successful defense response, primarily through non-enzymatic antioxidants like Vitamin E and Vitamin C, preventing widespread lipid peroxidation. nih.gov Further studies comparing Molsidomine and SIN-1 in erythrocytes and reticulocytes revealed different metabolic pathways, with Molsidomine primarily generating NO and nitroxyl (B88944) (NO⁻) in erythrocytes, while its metabolism via SIN-1 was more prominent in reticulocytes, leading to the generation of RNS. nih.gov
Tissue and Cell-Specific Responses
The pharmacological effects of Molsidomine have been shown to vary depending on the cell type, with notable actions on endothelial cells and blood components.
In cultured vascular endothelial cells, long-term exposure to Molsidomine enhances their antithrombotic properties. nih.gov This effect is attributed to the increased production of nitric oxide or related chemical substances. nih.gov The study demonstrated that endothelial cells treated with Molsidomine had a greater capacity to inhibit platelet aggregation. nih.gov This inhibition was mediated by soluble factors released from the endothelial cells upon stimulation by platelets, with NO being a key component of this response. nih.gov These findings suggest that Molsidomine can augment the natural thromboresistance of the endothelium.
Molsidomine and its metabolite SIN-1 exert significant effects on blood components, particularly erythrocytes and platelets. As detailed previously (Section 6.3.2), Molsidomine induces a state of oxidative stress in rat erythrocytes in vitro, characterized by an altered RONS balance and an increase in Heinz body formation, a sign of oxidative damage to hemoglobin. nih.gov Despite these pro-oxidative effects, the erythrocyte's antioxidant defense systems were able to prevent lipid peroxidation. nih.gov
Regarding platelets, Molsidomine has demonstrated inhibitory effects on their function. nih.gov In various experimental animal models, Molsidomine prevented mortality and thrombocytopenia induced by agents like collagen and platelet-activating factor (PAF-acether). nih.gov The anti-aggregatory effects are mediated by SIN-1, which activates soluble guanylate cyclase in platelets, leading to an increase in cyclic GMP. nih.gov Studies have confirmed that Molsidomine inhibits platelet aggregation not only in vitro but also ex vivo in healthy volunteers. nih.gov
The table below summarizes the observed effects of Molsidomine on specific blood components in preclinical models.
| Blood Component | Model System | Key Findings | Reference(s) |
| Endothelial Cells | In Vitro (Cultured) | Increased NO production; Enhanced inhibition of platelet aggregation. | nih.gov |
| Erythrocytes | In Vitro (Rat) | Induced oxidative stress; Increased Heinz body formation; Altered RONS balance. | nih.govnih.gov |
| Platelets | In Vivo / Ex Vivo | Inhibition of platelet aggregation; Prevention of induced thrombocytopenia. | nih.govnih.gov |
Modulation of Molecular Markers and Pathway Activation within specific cell lines (e.g., L-929 mouse fibroblasts, bovine aortic endothelial cells)
Research into the cellular mechanisms of Molsidomine has elucidated its influence on key molecular pathways, particularly in vascular endothelial cells. In studies involving bovine aortic endothelial cells (BAEC), Molsidomine has been shown to modulate pathways related to vasodilation and thromboresistance.
Long-term exposure of endothelial cells to Molsidomine enhances their antithrombogenic properties by inducing the production of nitric oxide (NO) or related chemical substances. nih.gov The release of these anti-aggregating factors by endothelial cells is stimulated by the presence of platelets. nih.gov The production of NO was confirmed by quantifying the spectral conversion of oxyhemoglobin to methemoglobin and through spectrophotometric analysis. nih.gov In control cells without Molsidomine exposure, a basal release of NO was not detected, highlighting the compound's role in activating this pathway. nih.gov
Furthermore, Molsidomine, primarily through its active metabolite SIN-1, induces the secretion of prostacyclin (PGI2) by vascular endothelial cells. nih.gov This action is rapid and is followed by a refractory period in the endothelium. nih.gov Concurrently, SIN-1 inhibits the synthesis of thromboxane (B8750289) A2 in platelets. This dual action suggests that Molsidomine's therapeutic effects may be partially attributable to improving the prostacyclin/thromboxane A2 balance, which is often disturbed in cardiovascular diseases. nih.gov
While extensive research highlights Molsidomine's effects on endothelial cells, specific studies detailing its direct modulation of molecular markers and pathway activation in L-929 mouse fibroblast cell lines are not extensively covered in the available literature. L-929 cells are a well-established fibroblast line used in various toxicological and biomedical studies, including research on cell migration, adhesion, and proliferation influenced by different agents. accegen.comfrontiersin.org
Drug Delivery System Research and In Vitro Release Studies
Formulation Development for Controlled Release (e.g., matrix tablets, nanoparticles)
To improve its pharmacokinetic profile and therapeutic efficacy, Molsidomine has been the subject of extensive formulation development research, focusing on controlled and sustained release systems. These efforts have led to the creation of various advanced drug delivery platforms, including matrix tablets and nanoparticle-based systems.
Matrix tablets have been developed to achieve sustained release, with some formulations specifically designed for colon targeting. jddtonline.inforesearchgate.net These tablets are often created using a compression coating technique over a core tablet containing the drug. jddtonline.info Various pH-dependent and retarding polymers are employed to control the drug's release.
Nanoparticle-based systems have also been explored to create novel delivery vehicles for Molsidomine. These include silica-based composites and liquid crystal nanoparticles (LCNPs), which offer advantages such as biocompatibility and the potential for sustained release. nih.govacs.org Phenyl-modified silica (B1680970) materials, for instance, have been studied as potential carriers, with composites synthesized via sol-gel routes and adsorption methods. nih.gov
Below is a table summarizing various controlled-release formulations developed for Molsidomine.
| Formulation Type | Key Components/Polymers | Method of Preparation | Intended Application | Reference |
|---|---|---|---|---|
| Colon Targeted Matrix Tablets | Ethyl cellulose, Eudragit L100, Eudragit S100 | Compression coating technology | Sustained release with colon-specific delivery | jddtonline.inforesearchgate.net |
| Silica-Matrix Composites | Phenyl modified silica, unmodified silica, mercaptopropyl modified silica | Sol-gel technology, Adsorption | Controlled/Sustained release | nih.govnih.gov |
| Liquid Crystal Nanoparticles (LCNPs) | Glyceryl monostearate (GMS), Tween-80 | Homogenization method | Sustained release for potential treatment of varicose veins | acs.org |
Mechanisms of Enhanced Percutaneous Absorption
The transdermal delivery of Molsidomine has been investigated as an alternative administration route. Studies have shown that its absorption through the skin is typically poor when formulated in a simple solution. jst.go.jp However, a significant enhancement in percutaneous absorption has been achieved using a two-component system consisting of oleic acid and propylene (B89431) glycol. jst.go.jpjst.go.jp
The proposed mechanism for this enhancement involves the following steps:
Penetration of Enhancers : Oleic acid and propylene glycol penetrate the stratum corneum, the outermost layer of the skin. jst.go.jp
Disruption of Stratum Corneum : Inside this layer, they act to dissolve the hard, lipoidal components, thereby increasing the permeability of the skin barrier. jst.go.jp
Drug Passage : Molsidomine, which is dissolved in the propylene glycol, can then pass more easily through this modified stratum corneum. jst.go.jp
Maximum absorption enhancement was observed in a system containing 10% oleic acid, which resulted in a bioavailability of about 95% within 6 hours in rat models. jst.go.jp The permeability of Molsidomine through excised rat skin was found to be comparable to that of propylene glycol. jst.go.jp Other fatty acids, such as linoleic acid and lauric acid, as well as fatty alcohols like oleyl alcohol, have also been shown to be effective enhancers. jst.go.jp
In Vitro Drug Release Kinetics and Modeling
The in vitro release characteristics of Molsidomine from various controlled-release formulations have been rigorously studied and modeled to understand the mechanism of drug release.
For colon-targeted matrix tablets, drug release studies are conducted under simulated gastrointestinal conditions, starting with simulated gastric fluid (pH 1.2) and moving to simulated intestinal fluids (pH 7.4 and 6.8). jddtonline.info The release data from these studies are often fitted to various kinetic models to determine the release mechanism. jddtonline.info
Similarly, the release kinetics of Molsidomine from silica-based composites has been investigated in simulated gastric (pH 1.6) and blood (pH 7.4) media. nih.gov These studies demonstrate that the release profile can be manipulated by altering the synthesis method and pH conditions during preparation. nih.govresearchgate.net Composites prepared via adsorption showed a high initial burst release followed by sustained release for up to 36 hours. nih.gov In contrast, the release from sol-gel derived composites was dependent on the drug loading and the pH of the release medium. nih.gov
The following table summarizes the findings from kinetic modeling of Molsidomine release from different formulations.
| Formulation Type | Kinetic Models Applied | Key Findings | Reference |
|---|---|---|---|
| Colon Targeted Matrix Tablets (F3 Formulation) | Zero-order, First-order, Higuchi, Korsmeyer-Peppas | The optimized formulation (F3) retarded drug release for up to 12 hours and followed a zero-order kinetics mechanism, showing 97.57% release. | jddtonline.info |
| Silica-Matrix Composites (Sol-gel synthesis) | Not explicitly detailed but release profiles analyzed | Exhibited sustained release for about 36 hours in acidic medium, with a release profile close to zero-order kinetics. | nih.govresearchgate.net |
| Liquid Crystal Nanoparticles (LCNPs) | Zero-order, First-order, Higuchi, Korsmeyer-Peppas | Demonstrated sustained release behavior. | acs.org |
Advanced Research Applications and Future Perspectives
Molecular Probing with Molsidomine-15N3
Molecular probes are essential for visualizing and understanding biochemical processes at the molecular level. The ¹⁵N isotopic signature in this compound provides a unique tracer to follow the drug's journey from administration to its ultimate metabolic fate and site of action.
The metabolism of Molsidomine (B1677406) is a critical determinant of its activity, as it is a prodrug that requires enzymatic conversion to its active metabolites. patsnap.com The primary metabolic pathway involves the hydrolysis of the ethoxycarbonyl group to form the active metabolite 3-morpholinosydnonimine (SIN-1). patsnap.comnih.gov SIN-1 then non-enzymatically decomposes to release nitric oxide (NO), the ultimate effector molecule. nih.gov
The use of this compound is instrumental in dissecting this metabolic activation process with high precision. By tracking the ¹⁵N-labeled atoms, researchers can:
Confirm Metabolic Pathways: Follow the transfer of the ¹⁵N label from Molsidomine to SIN-1 and other downstream metabolites, such as N-cyanomethylamino-N-(2'-hydroxyethyl)glycine, confirming the proposed biotransformation routes in various tissues. nih.gov
Identify Responsible Enzymes: In in vitro assays using cellular fractions or purified enzymes, the conversion of this compound to its ¹⁵N-labeled metabolites can be monitored. This allows for the unambiguous identification of the specific cytochrome P450 (CYP) isoenzymes or other hydrolases responsible for the drug's activation. nih.govekb.eg
Quantify Metabolic Flux: Stable isotope tracers enable the quantification of the rates of metabolic reactions. By measuring the rate of appearance of ¹⁵N-labeled metabolites over time, researchers can determine the kinetics of Molsidomine metabolism under various physiological or pathological conditions.
This level of detail is crucial for understanding inter-individual variability in drug response and for identifying potential drug-drug interactions that may affect Molsidomine's therapeutic efficacy.
The therapeutic effects of Molsidomine are mediated by the nitric oxide (NO) released from its active metabolite, SIN-1. nih.gov This NO molecule then interacts with its primary pharmacological target, soluble guanylate cyclase (sGC), leading to vasodilation. nih.gov this compound offers a sophisticated method to study this crucial drug-target interaction.
When this compound is metabolized, it releases ¹⁵N-labeled nitric oxide (¹⁵NO). This isotopically labeled effector molecule can be traced to its site of action. Advanced analytical techniques can then be employed:
NMR Spectroscopy: ¹⁵N is an NMR-active nucleus. High-resolution NMR can be used to study the binding of ¹⁵NO to the heme-iron center of its sGC target, providing insights into the structural changes that lead to enzyme activation.
Mass Spectrometry: This technique can detect the adduction of ¹⁵NO to the sGC protein or identify other potential protein targets that may be modified by nitric oxide, a process known as S-nitrosation.
By tracing the fate of the nitrogen atom from the parent drug to its final interaction point, this compound allows for a definitive characterization of its mechanism of action and can help uncover previously unknown molecular targets.
Systems Biology and Metabolomics Approaches Using ¹⁵N Labeling
Systems biology aims to understand the broader physiological impact of a drug by integrating data from multiple levels, including the genome, proteome, and metabolome. europeanpharmaceuticalreview.com Isotopic labeling is a cornerstone of these approaches, particularly in the field of metabolomics. johnshopkins.edu
Untargeted metabolomics seeks to comprehensively measure all small-molecule metabolites in a biological sample. When combined with stable isotope labeling, it becomes a powerful tool for discovering new metabolic pathways. mdpi.com Using this compound, researchers can perform experiments where a biological system (e.g., cells, tissues, or whole organisms) is exposed to the labeled drug. Subsequent analysis by high-resolution mass spectrometry can distinguish between naturally occurring metabolites and those derived from the drug. nih.govnih.gov
The workflow involves searching the mass spectrometry data for pairs of mass signals separated by the exact mass difference corresponding to the replacement of ¹⁴N with ¹⁵N. This approach allows for the confident identification of all molecules that contain nitrogen atoms originating from Molsidomine. nih.govnih.gov This strategy can reveal:
Novel, previously uncharacterized metabolites of Molsidomine.
Endogenous metabolic pathways that are influenced by Molsidomine or its breakdown products.
The incorporation of nitrogen from Molsidomine into larger biomolecules.
The table below illustrates how the masses of Molsidomine and its key metabolite would shift upon ¹⁵N₃ labeling, facilitating their detection in an untargeted analysis.
| Compound | Molecular Formula | Unlabeled Monoisotopic Mass (Da) | ¹⁵N₃-Labeled Monoisotopic Mass (Da) | Mass Shift (Da) |
| Molsidomine | C₉H₁₄N₄O₄ | 242.1019 | 245.0930 | +2.9911 |
| SIN-1 (Linsidomine) | C₅H₈N₄O₂ | 156.0647 | 159.0558 | +2.9911 |
This interactive table demonstrates the principle of mass shift detection in metabolomics.
The true power of systems biology lies in data integration. europeanpharmaceuticalreview.comcreative-proteomics.com The metabolic pathways and novel metabolites identified through this compound labeling serve as a starting point for deeper investigation using other 'omics' technologies.
Proteomics: If a new metabolic pathway involving Molsidomine is discovered, quantitative proteomics can be used to investigate how protein expression changes in response to the drug. nih.gov For instance, researchers can measure the levels of enzymes involved in the newly identified pathway to see if they are upregulated or downregulated upon drug exposure. ¹⁵N-based metabolic labeling can also be applied to the entire proteome for accurate quantification. researchgate.net
Genomics and Transcriptomics: The genes encoding the proteins identified through proteomics can be studied to find regulatory elements that respond to the drug or its metabolites. Transcriptomic analysis (e.g., RNA-Seq) can reveal changes in gene expression across the entire genome, providing a comprehensive view of the cellular response to Molsidomine.
By combining these datasets, a complete picture emerges, linking the chemical transformation of the drug (metabolomics with this compound) to the cellular machinery that performs these transformations (proteomics) and the genetic blueprint that codes for this machinery (genomics). johnshopkins.edu
Theoretical Modeling and Computational Chemistry of Molsidomine and its Derivatives
Computational chemistry provides powerful theoretical insights that complement experimental findings. nih.gov Various modeling techniques have been applied to Molsidomine and its derivatives to understand their structure, reactivity, and interactions.
Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) have been used to analyze the electronic structure of the sydnone (B8496669) imine ring. These calculations help explain the molecule's stability and the mechanism of NO release from the SIN-1 metabolite. researchgate.net DFT studies have also been used to model the properties of molsidomine-derived anionic N-heterocyclic carbenes, which have applications in catalysis. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of Molsidomine or its metabolites with biological targets like enzymes or receptors over time. These simulations provide a dynamic view of the binding process and can help predict binding affinities.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Molsidomine derivatives, these models can predict how modifications to the molecular structure might affect vasodilatory potency or metabolic stability.
Screening and Interaction Modeling: Computational models are used to screen for suitable functional monomers and cross-linkers to create molecularly imprinted polymers (MIPs) for Molsidomine, which can be used for selective extraction or as part of a drug delivery system. sciforum.netresearchgate.net
The table below summarizes some computational approaches applied to the study of Molsidomine.
| Computational Method | Application to Molsidomine | Key Insights | Reference |
| Density Functional Theory (DFT) | Analysis of electronic structure and reactivity | Elucidation of HOMO-LUMO orbitals, p-accepting properties, and stability of carbene intermediates. | researchgate.net |
| Computational Modeling | Study of nitrosation kinetics | Prediction of the temporal distribution of nitric oxide and peroxynitrite from the SIN-1 metabolite. | nih.gov |
| Molecular Modeling | Design of molecularly imprinted polymers (MIPs) | Screening of functional monomers and optimization of template-monomer ratios for polymer synthesis. | researchgate.net |
| Theoretical Models | Analysis of first-pass metabolism | Development of principles to estimate first-pass metabolism from plasma concentration data. | nih.gov |
This interactive table highlights the diverse applications of computational chemistry in Molsidomine research.
Theoretical data from these models can guide future experimental work, including studies using this compound, by predicting which metabolites are likely to form or which off-target interactions might occur.
Molecular Dynamics Simulations of Prodrug Activation
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.netdovepress.commdpi.com In the context of this compound, MD simulations can provide invaluable insights into the conformational changes and interactions that occur during its conversion to the active metabolite, SIN-1. unimib.it By modeling the enzymatic environment of the liver, where this conversion primarily takes place, researchers can simulate the docking of Molsidomine to the relevant enzymes and the subsequent chemical transformations.
The use of this compound in conjunction with MD simulations would allow for the precise tracking of the nitrogen atoms throughout the activation process. This can help to elucidate the stereoelectronic requirements of the enzymatic pocket and the transition states involved in the hydrolysis of the ethylcarbamoyl group. While specific MD simulation studies on this compound are not yet published, the methodology has been widely applied to understand the dynamics of various biological systems. plos.orgrsc.org
Table 1: Potential Applications of Molecular Dynamics Simulations with this compound
| Research Question | Simulation Approach | Expected Outcome |
| Enzyme Binding | Docking and MD simulation of this compound with liver esterases. | Identification of key amino acid residues involved in binding and catalysis. |
| Prodrug Activation | Simulation of the hydrolytic cleavage of the ethylcarbamoyl group. | Detailed understanding of the transition state and energy barriers of the reaction. |
| Solvent Effects | MD simulations in different solvent environments. | Insight into the role of water molecules in the stabilization of intermediates. |
Quantum Chemical Calculations of NO Release Mechanism
The spontaneous release of nitric oxide from SIN-1 is a complex process involving the opening of the sydnonimine ring. mdpi.comnih.gov Quantum chemical calculations offer a means to investigate the electronic structure and energetics of this decomposition pathway at a sub-atomic level. The presence of the 15N isotopes in this compound can be used to validate and refine these theoretical models by comparing calculated and experimentally determined spectroscopic properties, such as vibrational frequencies.
Quantum chemical studies can map out the potential energy surface of the SIN-1 decomposition, identifying the lowest energy pathway for NO release. These calculations can also shed light on the role of molecular oxygen in the process and the potential for the formation of other reactive species, such as superoxide (B77818) and peroxynitrite. soton.ac.uk Understanding these intricate details is crucial for predicting the bioactivity and potential toxicity of Molsidomine and its derivatives.
Development of Novel Sydnonimine Analogs Based on Mechanistic Insights from 15N3 Studies
The detailed mechanistic understanding gained from studies utilizing this compound can pave the way for the rational design of novel sydnonimine analogs with improved therapeutic profiles. By identifying the rate-limiting steps and key structural features required for efficient NO release, medicinal chemists can synthesize new compounds with tailored properties.
For instance, modifications to the morpholino substituent or the exocyclic imine group could modulate the rate of NO release, leading to drugs with a more controlled and sustained action. nih.gov Isotopic labeling with 15N would be instrumental in characterizing the mechanism of these new analogs, ensuring that they retain the desired mode of action. The development of novel sydnonimines could lead to therapies with enhanced efficacy and reduced side effects. researchgate.net
Table 2: Examples of Potential Novel Sydnonimine Analogs
| Analog Type | Design Rationale | Desired Improvement |
| Modified Morpholino Ring | Altering the electronic properties of the sydnonimine core. | Optimized rate of NO release. |
| Substituted Exocyclic Imine | Influencing the stability of the open-ring intermediate. | Enhanced selectivity for specific tissues. |
| Prodrugs with Different Activating Groups | Targeting different metabolic enzymes for activation. | Improved bioavailability and reduced off-target effects. |
Unexplored Research Avenues and Methodological Advancements
The full potential of this compound as a research tool is yet to be realized. There are several unexplored avenues where this isotopically labeled compound could provide significant new knowledge.
One such area is in the field of metabolomics. frontiersin.orgescholarship.orgfrontiersin.org By administering this compound in cellular or animal models, researchers could trace the metabolic fate of the nitrogen atoms using techniques like mass spectrometry and NMR spectroscopy. researchgate.netacs.org This could lead to the discovery of previously unknown metabolites and a more complete picture of the drug's disposition in the body.
Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and dynamic nuclear polarization NMR, will continue to enhance the utility of isotopic labeling studies. utoronto.canih.gov These methods will allow for the detection and characterization of transient intermediates and low-abundance metabolites that are currently difficult to observe. The application of these advanced methodologies to the study of this compound promises to yield a wealth of new information about its mechanism of action and metabolism.
Q & A
Q. How should researchers address potential conflicts in literature regarding this compound’s safety profile?
Q. What are best practices for citing isotopic studies on this compound to avoid redundant publication?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
